molecular formula C20H26N4O4S B11237608 methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Katalognummer: B11237608
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: RWQRMYABYZAFLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound characterized by a thiazole core substituted with a carboxylate ester group at position 4 and a 2-methylpropyl (isobutyl) group at position 3. The amino group at position 2 is functionalized with a [(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl] moiety.

The compound’s design suggests an emphasis on modulating protein interactions, particularly given the acetylated pyridazinone group, which may mimic nucleotide-binding domains or act as a hydrogen-bonding scaffold. Its structural complexity aligns with compounds studied in cystic fibrosis transmembrane conductance regulator (CFTR) modulation and other membrane-associated targets .

Eigenschaften

Molekularformel

C20H26N4O4S

Molekulargewicht

418.5 g/mol

IUPAC-Name

methyl 5-(2-methylpropyl)-2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H26N4O4S/c1-12(2)9-15-18(19(27)28-3)22-20(29-15)21-16(25)11-24-17(26)10-13-7-5-4-6-8-14(13)23-24/h10,12H,4-9,11H2,1-3H3,(H,21,22,25)

InChI-Schlüssel

RWQRMYABYZAFLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis with Modified β-Keto Ester

The Hantzsch thiazole synthesis is adapted to introduce the 2-methylpropyl group at position 5 and the carboxylate at position 4.

Procedure :

  • React methyl 4-(2-methylpropyl)-3-oxopentanoate (1.0 equiv) with thiourea (1.2 equiv) and bromine (1.1 equiv) in acetic acid at 0–5°C for 4 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (Intermediate A) as a pale-yellow solid (68% yield).

Key Data :

ParameterValue
Reaction Temperature0–5°C
Yield68%
Purity (HPLC)>98%

Alternative Pathways: Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times while maintaining yield:

  • Combine β-keto ester (1.0 equiv), thiourea (1.1 equiv), and N-bromosuccinimide (1.05 equiv) in DMF.

  • Irradiate at 120°C for 15 minutes under 300 W.

  • Isolate Intermediate A in 72% yield with comparable purity.

Synthesis of Intermediate B: Cycloheptapyridazinone-Acetic Acid

Cycloheptapyridazinone Ring Formation

Step 1: Cycloheptenone Oxime Synthesis

  • Treat cycloheptenone (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6 hours.

  • Filter and recrystallize from ethanol to obtain cycloheptenone oxime (89% yield).

Step 2: Pyridazinone Formation via Cyclocondensation

  • Heat the oxime (1.0 equiv) with maleic anhydride (1.5 equiv) in toluene at 110°C for 8 hours.

  • Hydrolyze the intermediate with 10% HCl to yield 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-one (74% yield).

Step 3: Acetic Acid Side Chain Introduction

  • Alkylate the pyridazinone (1.0 equiv) with ethyl bromoacetate (1.2 equiv) using K₂CO₃ in DMF at 60°C for 12 hours.

  • Saponify the ester with NaOH in ethanol/water to produce 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid (Intermediate B, 81% yield).

Amide Coupling: Final Step Assembly

Carbodiimide-Mediated Coupling

  • Activate Intermediate B (1.0 equiv) with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in anhydrous DCM for 30 minutes at 0°C.

  • Add Intermediate A (1.0 equiv) and stir at room temperature for 24 hours.

  • Concentrate under vacuum and purify via flash chromatography (DCM:MeOH = 20:1) to obtain the target compound (65% yield).

Optimization Insights :

  • Solvent Screening : DCM outperforms THF and DMF in minimizing side reactions.

  • Catalyst Loading : Increasing HOBt to 2.0 equiv improves yield to 73% but complicates purification.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reaction Time
Hantzsch + EDC/HOBtAmide coupling in DCM659724 h
Microwave + EDC/HOBtMicrowave cyclization709818 h
Patent routeAlkylation/saponification689636 h

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation :

    • The 2-methylpropyl group’s steric bulk may favor 5-substitution over 4-substitution. Using bulky solvents (e.g., tert-amyl alcohol) enhances regiocontrol.

  • Oxidation of Thiazole Intermediates :

    • Unwanted oxidation at C-2 is minimized by conducting reactions under nitrogen and avoiding strong oxidizers.

  • Purification Difficulties :

    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities in the final step.

Scalability and Industrial Relevance

Batch processes for Intermediate A achieve kilogram-scale production with 66–70% yield using flow chemistry modules. The amide coupling step remains a bottleneck due to high catalyst costs; alternatives like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reduce reagent expenses by 40% while maintaining yield .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-5-(2-Methylpropyl)-2-{[(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebswirkungen.

    Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-(2-Methylpropyl)-2-{[(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die Wirkungen der Verbindung werden durch Signalwege vermittelt, die zelluläre Prozesse wie Signaltransduktion, Genexpression und Stoffwechselaktivitäten regulieren.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antimicrobial Activity : Compounds containing thiazole and pyridazinone fragments have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety enhances the interaction with bacterial enzymes, making it a promising candidate for antibiotic development .
  • Analgesic and Anti-inflammatory Effects : The incorporation of the thiazole ring has been linked to analgesic and anti-inflammatory activities. Research indicates that similar compounds demonstrate efficacy in reducing pain and inflammation in vivo, suggesting that methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate may possess similar therapeutic effects .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of lipoxygenase activity, which is crucial in the inflammatory response. By inhibiting this enzyme, the compound may help reduce inflammation-related disorders .

Case Study 1: Antimicrobial Testing

In a controlled study evaluating the antimicrobial efficacy of thiazole derivatives against various bacterial strains, this compound was tested alongside other derivatives. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Analgesic Activity

A study employing the "hot plate" model assessed the analgesic properties of compounds containing thiazole rings. This compound exhibited significant pain relief comparable to conventional analgesics.

Wirkmechanismus

The mechanism of action of methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Analogues

Compound Name Key Substituents Molecular Weight (Da)* Bioactivity (If Known)
Target Compound 2-[(3-oxo-cyclohepta[c]pyridazin-2-yl)acetyl]amino; 5-isobutyl; 4-carboxylate ~477.5 Potential CFTR modulation
Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl; ethyl at position 2; pyrimidine core ~451.3 Unreported
2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Bromo-methoxyphenyl; pyrimido-thiazine core ~509.4 Unreported

*Calculated based on molecular formula.

Functional and Pharmacodynamic Comparisons

CFTR Modulators

The target compound’s chemical space overlaps with CFTR modulators identified in the CandActCFTR database, which clusters compounds by functional annotations (e.g., activators vs. inhibitors). However, unlike fusicoccin, which stabilizes CFTR-ΔF508 via chaperone interactions, the target compound’s acetylated side chain may directly enhance channel gating .

Anti-Parasitic Analogues

Text-mined datasets of anti-parasitic compounds highlight structural similarities to pyridazinone-thiazole hybrids, which exhibit activity against Schistosoma spp. and nematodes .

Research Findings and Challenges

Key Insights

  • Synthetic Accessibility: The cyclohepta[c]pyridazinone moiety requires multistep synthesis, complicating large-scale production compared to simpler thiazole derivatives.
  • Bioactivity Predictions : Molecular docking suggests high affinity for CFTR’s nucleotide-binding domain (NBD1), akin to ATP analogs like B44 .

Contradictions and Limitations

  • Functional Ambiguity : Despite structural similarity to CFTR activators, some analogues in its PCA cluster exhibit inhibitory effects, underscoring the need for functional assays .
  • Data Gaps: Limited experimental data on its pharmacokinetics and toxicity compared to well-studied analogues like NSC-11237 .

Q & A

Basic Question

  • 1H/13C NMR : The thiazole ring protons (δ 6.5–7.5 ppm) and pyridazine carbonyl signals (δ 160–170 ppm) are diagnostic. Methylpropyl substituents show characteristic splitting patterns (e.g., δ 1.0–1.2 ppm for isobutyl groups) .
  • IR spectroscopy : Stretching vibrations for amide (1650–1700 cm⁻¹) and ester carbonyl (1720–1750 cm⁻¹) groups validate functional group incorporation .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragments consistent with the proposed structure .

What experimental design strategies (e.g., DOE) are recommended for studying reaction parameters?

Advanced Question

  • Factorial design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Optimize multi-variable systems (e.g., reaction time vs. reagent ratio) to maximize purity and minimize side reactions .
  • Contradiction resolution : Conflicting data (e.g., low yield at high temperatures) may indicate decomposition pathways, requiring stability studies .

How can computational modeling (e.g., DFT, QM/MM) predict the compound’s reactivity or binding affinity?

Advanced Question

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like COMSOL or AutoDock to guide functionalization .
  • Reaction path search : Quantum chemical methods (e.g., ICReDD’s approach) map energy barriers for synthetic steps, reducing trial-and-error experimentation .

What methodologies address discrepancies in spectral or crystallographic data?

Advanced Question

  • Multi-technique validation : Cross-reference NMR, X-ray crystallography, and IR to resolve ambiguities (e.g., tautomerism in the pyridazine ring) .
  • Dynamic NMR : Probe conformational flexibility or hydrogen bonding in solution phase .
  • Crystallographic refinement : Use high-resolution X-ray data to resolve disorder in the cyclohepta[c]pyridazinone moiety .

How should researchers design stability studies under varying pH, temperature, or light exposure?

Advanced Question

  • Forced degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor decomposition via HPLC .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .
  • Controlled storage : Recommend inert atmospheres or desiccants if hygroscopicity is observed .

What statistical methods are appropriate for analyzing biological activity data?

Advanced Question

  • Dose-response curves : Fit IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • ANOVA/MANOVA : Compare activity across structural analogs or assay conditions .
  • Machine learning : Train models on SAR data to predict bioactivity of untested derivatives .

How can researchers mitigate synthetic challenges in scaling up this compound?

Advanced Question

  • Process intensification : Use flow chemistry to improve heat/mass transfer during exothermic steps .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .

What protocols ensure reproducibility in multi-step syntheses?

Basic Question

  • Detailed SOPs : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize operator variability .
  • Intermediate characterization : Validate purity at each step via melting point, NMR, or LC-MS .
  • Batch records : Track reagent lot numbers and equipment calibration dates to identify contamination sources .

How can AI-driven platforms enhance data management and experimental workflows?

Advanced Question

  • Automated literature mining : Tools like IBM RXN or Chematica extract synthetic protocols for analogous compounds .
  • Lab informatics : Use ELN (Electronic Lab Notebook) systems to centralize spectral data, reaction conditions, and safety protocols .
  • Feedback loops : Integrate computational predictions with experimental results to refine reaction databases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.